molecular formula C16H22N2O2S2 B2686592 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 873009-83-7

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2686592
CAS No.: 873009-83-7
M. Wt: 338.48
InChI Key: HPKNFFUFBDSRDO-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides by reacting with n-alkylbromides in the presence of a base .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides by reacting with n-alkylbromides in the presence of a base .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

DNA Binding and Anticancer Activity

Sulfonamide derivatives, including those similar to the specified compound, have been investigated for their DNA-binding properties and potential anticancer activities. Mixed-ligand copper(II)-sulfonamide complexes have shown significant interactions with DNA, leading to DNA cleavage and exhibiting antiproliferative activity against cancer cells, including yeast and human tumor cells in culture. These interactions suggest that sulfonamide derivatives could play a crucial role in developing anticancer therapies by inducing apoptosis in cancer cells (González-Álvarez et al., 2013).

Tautomerism in Crystal Structures

Research has also focused on understanding the tautomerism within the crystal structures of sulfonamide compounds. Studies involving density functional theory calculations and solid-state NMR spectroscopy have helped distinguish between different tautomeric forms, providing insights into the structural and electronic properties of these compounds. Such research contributes to the fundamental understanding of chemical properties and behavior, which is essential for the design of more effective molecules for various applications (Li et al., 2014).

Photosensitizers for Photodynamic Therapy

Sulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds have shown good fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, indicating their potential effectiveness in cancer treatment through Type II photodynamic mechanisms (Pişkin et al., 2020).

Enzyme Inhibition and Molecular Docking Studies

Sulfonamide compounds have been the subject of enzyme inhibition and molecular docking studies, exploring their potential as inhibitors for various biological targets. Such studies not only provide insights into the inhibitory mechanisms of these compounds but also contribute to the development of therapeutic agents against diseases like tuberculosis by understanding their interaction with specific enzymes (Purushotham & Poojary, 2018).

Synthesis and Characterization for Material Science Applications

Research into sulfonamide derivatives extends beyond biomedical applications, with studies focusing on the synthesis and characterization of these compounds for material science applications. For instance, polymeric materials functionalized with sulfonamide derivatives demonstrate potential for various industrial and technological applications, underscoring the versatility and importance of sulfonamide compounds in scientific research (Hori et al., 2011).

Safety and Hazards

Like all chemicals, thiazole compounds should be handled with care to avoid exposure. They should be stored in a sealed container in a dry place .

Future Directions

Thiazole compounds continue to be a focus of research due to their diverse biological activities. Future research will likely continue to explore new thiazole derivatives and their potential applications in medicine and other fields .

Mechanism of Action

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-10-8-11(2)16(12(3)9-10)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKNFFUFBDSRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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